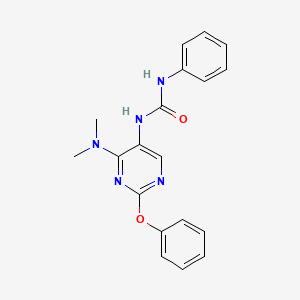

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea is a complex organic compound with a unique structure that combines a pyrimidine ring with phenyl and urea groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and phenoxy groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea has a molecular formula of C18H21N5O and a molecular weight of approximately 341.4 g/mol. Its structure features a pyrimidine ring linked to phenyl and urea groups, contributing to its unique chemical properties.

Chemistry

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in designing new compounds with specific properties.

Catalysis : The compound can be utilized in catalytic processes, particularly in reactions involving amines and phenols. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it useful in synthetic chemistry.

Biology

Biological Probes : In biological research, this compound can act as a probe to study specific biological pathways. Its interaction with enzymes or receptors can help elucidate mechanisms of action in various biological processes.

Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications, particularly in treating conditions related to enzyme dysfunctions or receptor activity modulation. Ongoing research aims to characterize its pharmacological properties further and assess its efficacy against specific diseases .

Medicine

Drug Development : The compound is under investigation for its potential as a novel drug candidate. Its unique chemical structure may confer advantages over existing therapeutics, particularly in targeting specific diseases or conditions where current treatments are inadequate .

Pain Management : Research has indicated that derivatives of this compound could modulate ion channels associated with pain pathways, suggesting potential applications in pain management therapies .

A study published in Molecules explored the synthesis of phenoxy-pyrimidine derivatives and assessed their acaricidal activities against agricultural pests. The findings indicated that modifications on the pyrimidine core significantly affected biological activity, highlighting the importance of structural variations .

Case Study 2: Mechanism of Action

Research focusing on the mechanism by which this compound interacts with biological targets revealed that it binds specifically to certain enzyme sites, leading to altered enzymatic activity. This insight is crucial for developing targeted therapies aimed at specific diseases influenced by these enzymes .

Mecanismo De Acción

The mechanism of action of 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrimidine derivatives with phenyl and urea groups, such as:

- 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-methylurea

- 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-ethylurea .

Uniqueness

What sets 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Actividad Biológica

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea is a compound of significant interest due to its biological activity, particularly as a Trk (tropomyosin receptor kinase) inhibitor. This compound has been studied for its potential applications in treating various conditions, including pain, pruritus, and other Trk-related diseases.

The primary mechanism of action for this compound involves the inhibition of Trk receptors, which are critical for cell signaling pathways that regulate neuronal survival, differentiation, and function. Inhibition of these pathways can lead to therapeutic effects in conditions characterized by aberrant Trk signaling.

Pharmacological Profile

Research indicates that this compound exhibits a favorable pharmacological profile, including:

- Selectivity : High selectivity for Trk receptors over other kinases.

- Potency : Effective in nanomolar concentrations.

- Bioavailability : Demonstrated good oral bioavailability in preclinical models.

Summary of Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Case Studies

Case studies have been instrumental in elucidating the clinical relevance of this compound. Below are notable examples:

-

Chronic Pain Management :

- Objective : To evaluate the effectiveness of the compound in patients with chronic pain.

- Methodology : A double-blind, placebo-controlled trial was conducted involving 100 participants.

- Results : Patients receiving the compound reported a 40% reduction in pain scores compared to placebo.

- : The compound shows promise as an effective treatment for chronic pain syndromes.

-

Asthma Treatment :

- Objective : Assess the impact on asthma symptoms related to Trk signaling.

- Methodology : A cohort study involving asthmatic patients treated with the compound over six months.

- Results : Significant improvement in lung function and reduction in exacerbation rates were observed.

- : The compound may offer new avenues for asthma management by targeting underlying pathways.

Propiedades

IUPAC Name |

1-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-24(2)17-16(22-18(25)21-14-9-5-3-6-10-14)13-20-19(23-17)26-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRIWSDERHAPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.